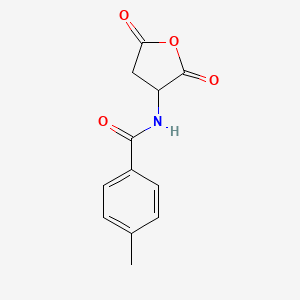

N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(2,5-dioxooxolan-3-yl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-2-4-8(5-3-7)11(15)13-9-6-10(14)17-12(9)16/h2-5,9H,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOSSUZUUPTURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,5-Dioxotetrahydro-3-furanyl Intermediate

The 2,5-dioxotetrahydrofuran core can be synthesized by oxidative cleavage or ozonolysis of substituted dihydrofuran derivatives, followed by controlled reduction and purification steps.

Ozonolysis of 2,5-dimethyl-4-alkylidene-dihydro-3(2H)-furanone:

According to patent US4294767A, 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone undergoes ozonolysis at low temperatures (-15 °C) in methanol with an oxygen/ozone mixture. The reaction is followed by sodium bisulfite reduction to quench excess ozone and stabilize the product. The reaction mixture is then concentrated under reduced pressure and refluxed under nitrogen to complete the transformation to the dioxotetrahydrofuran derivative.

This method yields a product characterized by typical NMR signals consistent with the 2,5-dioxotetrahydrofuran structure.Aldol condensation and dehydration:

The precursor dihydrofuranone can be prepared by aldol condensation of 2,5-dimethyl-dihydro-3(2H)-furanone with aldehydes (e.g., 2-methylpropanal) in methanol with potassium hydroxide as a base, followed by neutralization and dehydration with potassium bisulfate to afford the alkylidene derivative, which is then subjected to ozonolysis.

Amidation Reaction to Form N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide

The key amide bond formation step involves coupling the 2,5-dioxotetrahydrofuran carboxylic acid derivative with 4-methylbenzamide or its amine derivative.

Use of activated carboxylic acid derivatives:

Acid chlorides, anhydrides, or activated esters of the 2,5-dioxotetrahydrofuran carboxylic acid are reacted with 4-methylbenzamide or 4-methylbenzylamine under controlled conditions. The reaction is typically carried out in an inert organic solvent such as toluene, methylene chloride, or N,N-dimethylformamide, often in the presence of an organic or inorganic base (e.g., triethylamine, pyridine) to scavenge the acid byproducts.Reaction conditions:

The amidation is preferably conducted at temperatures ranging from cooling (0 °C) to mild warming (room temperature to 50 °C) to optimize yield and minimize side reactions. The reaction time varies depending on the reactivity of the starting materials but generally ranges from 1 to 24 hours.Purification:

The crude product is often purified by trituration with diisopropyl ether or recrystallization from suitable solvents to isolate the pure amide compound.

Representative Reaction Scheme and Conditions

| Step | Reactants | Conditions | Solvent | Yield | Notes |

|---|---|---|---|---|---|

| 1. Aldol condensation | 2,5-dimethyl-dihydro-3(2H)-furanone + 2-methylpropanal + KOH | 10 °C, 1 hour, then neutralization | Methanol | ~70% (aldol intermediate) | Base-catalyzed |

| 2. Dehydration | Aldol intermediate + KHSO4 | 150 °C, 30 mm Hg | - | ~45-50% (alkylidene furanone) | Removes water to form alkene |

| 3. Ozonolysis | Alkylidene furanone + O3 | -15 °C, methanol, O3/O2 mixture | Methanol | ~60-70% (dioxotetrahydrofuran) | Followed by NaHSO3 reduction |

| 4. Amidation | Dioxotetrahydrofuran acid chloride + 4-methylbenzylamine + Et3N | 0-50 °C, 1-24 h | CH2Cl2 or toluene | 70-85% | Base scavenges HCl, inert atmosphere |

Research Findings and Analytical Data

The ozonolysis and subsequent reduction steps produce a semi-crystalline residue with characteristic NMR signals: a quadruplet at 4.5 ppm (proton adjacent to the methyl group near the furan oxygen), singlet at 2.36 ppm (methyl adjacent to double bond), and doublet at 1.5 ppm (methyl group), confirming the structure of the 2,5-dioxotetrahydrofuran moiety.

Amidation reactions monitored by chromatographic techniques (e.g., vapor phase chromatography) confirm the formation of the target amide with minimal side products under optimized conditions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide exhibits promising antitumor properties. It acts as an inhibitor of the EZH2 gene enhancer homolog 2, which is implicated in various malignancies. Inhibition of EZH2 has been linked to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Case Study:

A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, highlighting its potential for therapeutic use against malignancies .

Anti-inflammatory Effects

The compound has also shown efficacy in reducing inflammation through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition results in increased levels of cyclic AMP (cAMP), which plays a crucial role in regulating inflammatory responses.

Case Study:

In preclinical trials involving models of asthma and chronic obstructive pulmonary disease (COPD), administration of this compound resulted in decreased airway hyperresponsiveness and improved lung function .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses. Long-term studies are ongoing to further evaluate its safety in chronic use scenarios.

Mechanism of Action

The mechanism of action of N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of p38 MAP kinase, a key enzyme in the inflammatory signaling pathway, thereby reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

The following table and analysis compare N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide with structurally or functionally related benzamide derivatives, based on the evidence provided:

Key Comparisons:

Structural and Electronic Features

- Rigidity vs. However, this rigidity may reduce conformational adaptability, limiting interactions with diverse enzyme pockets .

- Electron-Withdrawing Effects: The dioxo groups in the tetrahydrofuran ring are electron-withdrawing, which could enhance the electrophilicity of the benzamide carbonyl, contrasting with the electron-donating amino groups in HDAC inhibitors. This property might influence reactivity in catalytic applications or binding to metal ions .

Physicochemical and Pharmacokinetic Properties

- Solubility : The oxygen-rich dioxotetrahydrofuran group may improve aqueous solubility compared to hydrophobic agrochemical benzamides like mepronil, which relies on a lipophilic isopropoxyphenyl group for membrane penetration .

Biological Activity

N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring and an amide group, which are significant for its biological interactions. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymatic pathways. Research indicates that this compound may influence:

- Protein Degradation Pathways : It has been suggested that compounds similar to this compound can modulate the ubiquitin-proteasome pathway, which is crucial for maintaining cellular homeostasis by regulating protein levels in cells .

- Sirtuin Activity : Preliminary studies indicate potential inhibitory effects on sirtuins, a family of proteins involved in cellular regulation and longevity. Inhibition of sirtuin activity has implications for treating various diseases, including neurodegenerative disorders .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Inhibition of SIRT2 | Direct binding to SIRT2 | Neurodegenerative diseases (e.g., Alzheimer's) |

| Modulation of UPP | Enhances protein degradation | Cancer therapy |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Autoimmune diseases |

Case Studies

- Neurodegenerative Disease Models : In a study involving mouse models of Alzheimer's disease, this compound demonstrated a significant reduction in amyloid plaque formation when administered at specific dosages. This suggests its potential as a therapeutic agent in neurodegenerative conditions .

- Cancer Research : A recent investigation into the compound's effects on cancer cell lines revealed that it could inhibit tumor growth by promoting apoptosis in malignant cells. The mechanism was linked to enhanced proteasomal degradation of oncogenic proteins .

Q & A

Basic: What synthetic routes and characterization methods are recommended for N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide?

Methodological Answer:

The synthesis typically involves coupling 4-methylbenzoyl chloride with a 2,5-dioxotetrahydrofuran-3-amine derivative under anhydrous conditions. A standard procedure includes:

- Step 1: Reacting 4-methylbenzoic acid with thionyl chloride to generate the acyl chloride.

- Step 2: Performing nucleophilic acyl substitution with the amine in dichloromethane (DCM) at 0–5°C, using triethylamine as a base .

Characterization: - NMR Spectroscopy: Confirm regiochemistry and purity (e.g., H NMR for aromatic protons, C NMR for carbonyl groups).

- Mass Spectrometry (MS): Verify molecular weight via ESI-MS or MALDI-TOF.

- X-ray Crystallography: Resolve crystal structure using SHELXL (for refinement) and WinGX (for data processing) .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700–1750 cm) and amide bonds (N–H bend at ~1550 cm).

- 2D NMR (COSY, HSQC): Assign proton-proton coupling and carbon-proton correlations to distinguish between regioisomers.

- Fluorescence Spectroscopy: Study electronic transitions in polar solvents (e.g., DMSO) to infer conjugation effects .

Advanced: How should researchers address contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Data Validation: Use checkCIF (IUCr) to identify outliers in bond lengths/angles.

- Software Tools: Employ SHELXL for robust refinement of disordered regions and SHELXE for experimental phasing in challenging cases (e.g., twinned crystals).

- Cross-Validation: Compare results with DFT-optimized geometries (e.g., Gaussian09) to resolve discrepancies between experimental and theoretical models .

Advanced: What computational strategies are effective for studying its molecular interactions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate electrostatic potential surfaces and frontier orbitals.

- Molecular Docking (AutoDock Vina): Simulate binding to biological targets (e.g., HDAC enzymes) using crystal structures from the PDB.

- Lattice Energy Calculations: Predict crystal packing using PIXEL (for intermolecular interactions) .

Advanced: How can its biological activity as a potential HDAC inhibitor be evaluated?

Methodological Answer:

- Enzyme Assays: Measure HDAC inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) and calculate IC values via dose-response curves.

- Cellular Models: Test gene expression (e.g., FXN in FRDA neuronal cells) using qPCR and Western blotting.

- Selectivity Profiling: Compare inhibition of HDAC isoforms (1, 3) using recombinant enzymes and competitive binding assays .

Advanced: What strategies optimize reaction yield and purity during synthesis?

Methodological Answer:

- Reaction Optimization: Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., DMAP).

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Analytical HPLC: Monitor purity with a C18 column (UV detection at 254 nm) and adjust mobile phase (acetonitrile/water + 0.1% TFA) .

Advanced: How does the compound’s stereochemistry influence its crystallographic packing?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA) to separate enantiomers.

- Hydrogen Bond Analysis: Map donor-acceptor networks (e.g., N–H···O=C) using Mercury (CCDC).

- Packing Motif Prediction: Compare with structurally related compounds (e.g., N-Acetyl-L-aspartic acid anhydride) to identify common motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.